5-Amino-1,3-benzoxazole-2-carbonitrile
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Overview
Description
5-Amino-1,3-benzoxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with an amino group at the 5-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-benzoxazole-2-carbonitrile typically involves the condensation of 2-aminophenol with a suitable nitrile-containing precursor. One common method includes the reaction of 2-aminophenol with cyanogen bromide under basic conditions to yield the desired product . Another approach involves the use of 2-aminophenol and 2-cyanobenzaldehyde in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-1,3-benzoxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-benzoxazole-2-carbonitrile varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It targets specific proteins and enzymes involved in cancer cell proliferation, such as DNA topoisomerases and protein kinases.
Material Science: Acts as a precursor for the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Aminobenzoxazole: Shares the benzoxazole core but lacks the nitrile group.
5-Nitro-1,3-benzoxazole-2-carbonitrile: Similar structure with a nitro group instead of an amino group.
Uniqueness: 5-Amino-1,3-benzoxazole-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C8H5N3O |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-amino-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 |
InChI Key |
YJQBUVIGKFJGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C#N |
Origin of Product |
United States |
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